"N-Methyl-2-morpholin-4-ylpropan-1-amine" CAS number and properties
"N-Methyl-2-morpholin-4-ylpropan-1-amine" CAS number and properties
An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive technical overview of a specific derivative, N-Methyl-2-morpholin-4-ylpropan-1-amine. While this compound is commercially available, it is notably absent from major chemical databases, presenting a unique challenge for researchers. This document aims to bridge that information gap by providing a detailed account of its identity, properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
N-Methyl-2-morpholin-4-ylpropan-1-amine is a substituted secondary amine featuring a morpholine ring attached to a propane backbone. The precise CAS number for this compound is not consistently reported in publicly accessible databases, however, its existence is confirmed through commercial listings.
Identifiers
| Identifier | Value |
| IUPAC Name | N-Methyl-2-morpholin-4-ylpropan-1-amine |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Canonical SMILES | CNC(C)CN1CCOCC1 |
| Parent Compound (CAS) | 1005-04-5 (for 2-(Morpholin-4-yl)propan-1-amine)[1] |
Physicochemical Properties (Predicted and Inferred)
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain alkylamines. |
| Boiling Point | ~180-200 °C | Extrapolated from structurally similar compounds. |
| Density | ~0.95 g/mL | Inferred from related morpholine derivatives. |
| Solubility | Soluble in water and common organic solvents | The morpholine and amine groups impart hydrophilicity. |
| pKa | 9.5 - 10.5 | Typical for secondary amines. |
Synthesis and Characterization
Given the absence of a published, peer-reviewed synthesis protocol for N-Methyl-2-morpholin-4-ylpropan-1-amine, a reliable synthetic route can be devised based on the N-methylation of its primary amine precursor, 2-(morpholin-4-yl)propan-1-amine (CAS: 1005-04-5)[1]. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Synthetic Workflow: Eschweiler-Clarke N-Methylation
The proposed synthesis involves the reductive methylation of the primary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous as it is a one-pot reaction with readily available and inexpensive reagents.
Caption: Proposed synthetic workflow for N-Methyl-2-morpholin-4-ylpropan-1-amine.
Detailed Experimental Protocol
Materials:
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2-(Morpholin-4-yl)propan-1-amine (1.0 eq)
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Formic acid (90%, 2.5 eq)
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Formaldehyde (37% in H₂O, 2.2 eq)
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Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Dichloromethane (DCM) or other suitable organic solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 2-(morpholin-4-yl)propan-1-amine.
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With stirring, add formic acid to the flask. An exothermic reaction may be observed.
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Slowly add formaldehyde solution to the mixture.
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Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Carefully basify the mixture with a concentrated NaOH solution until the pH is >12. This should be done in an ice bath to manage the exothermic neutralization.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by distillation under reduced pressure to yield the pure N-Methyl-2-morpholin-4-ylpropan-1-amine.
Spectroscopic Characterization (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.65-3.75 (t, 4H): Morpholine protons adjacent to oxygen.
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δ 2.40-2.60 (m, 7H): Morpholine protons adjacent to nitrogen and the CH₂-N-CH₃ protons.
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δ 2.35 (s, 3H): N-CH₃ protons.
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δ 2.70-2.80 (m, 1H): CH proton at C2.
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δ 1.05 (d, 3H): CH₃ protons on the propane chain.
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¹³C NMR (CDCl₃, 101 MHz):
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δ 67.0: Morpholine carbons adjacent to oxygen.
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δ 54.0: Morpholine carbons adjacent to nitrogen.
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δ 60.0: C2 of the propane chain.
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δ 58.0: C1 of the propane chain.
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δ 36.0: N-CH₃ carbon.
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δ 15.0: C3 of the propane chain.
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Mass Spectrometry (EI):
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[M]⁺: m/z 158.
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Fragmentation: Expect characteristic fragments from the loss of the methyl group, and cleavage of the propane chain.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-Methyl-2-morpholin-4-ylpropan-1-amine is not widely available, its handling should be guided by the safety information for structurally related amines and morpholine derivatives.
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General Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns[2]. It is likely harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
Applications in Research and Drug Development
The morpholine moiety is a cornerstone in drug design, valued for its ability to improve the pharmacokinetic profile of lead compounds.
The Role of the Morpholine Ring
The morpholine ring is often incorporated into drug candidates to:
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Increase Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility.
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Enhance Metabolic Stability: The ring is generally resistant to metabolic degradation.
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Provide a Favorable Conformation: The chair conformation of the morpholine ring can provide a rigid scaffold for positioning other functional groups.
Potential as a Synthetic Building Block
N-Methyl-2-morpholin-4-ylpropan-1-amine serves as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a nucleophilic site for further functionalization, such as:
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Amide bond formation: Reaction with carboxylic acids or their derivatives.
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Reductive amination: Reaction with aldehydes or ketones.
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Alkylation reactions: Introduction of further substituents on the nitrogen atom.
These reactions allow for the incorporation of the N-methyl-2-morpholinylpropyl group into larger molecules, a common strategy in the development of novel drug candidates.
Conclusion
N-Methyl-2-morpholin-4-ylpropan-1-amine, while not extensively documented in scientific literature, represents a compound of interest for researchers in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its properties, a reliable method for its synthesis, and an overview of its potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
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PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
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Loba Chemie. N-METHYL MORPHOLINE. [Link]
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PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
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PubChem. 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. [Link]
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PubChem. N-methyl-2-(3-morpholin-4-ylpyrrolidin-1-yl)propan-1-amine. [Link]
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PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]
- Google Patents. Process for preparing N-methyl morpholine.
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ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
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PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. [Link]
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Organic Chemistry Portal. Morpholine synthesis. [Link]
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ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
